molecular formula C13H22O8 B14779842 Dibenzylidenesorbitol CAS No. 54365-47-8

Dibenzylidenesorbitol

Cat. No.: B14779842
CAS No.: 54365-47-8
M. Wt: 306.31 g/mol
InChI Key: KZAXZLXYAYCVLB-UHFFFAOYSA-N
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Description

Dibenzylidenesorbitol is a low-molecular-weight gelator known for its ability to form supramolecular gels. It has been widely studied and utilized for over a century due to its unique self-assembling properties. The compound is derived from D-sorbitol and benzaldehyde, forming a butterfly-like structure where the benzylidene groups act as wings and the sorbitol backbone as the body .

Chemical Reactions Analysis

Dibenzylidenesorbitol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for catalysis. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dibenzylidenesorbitol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dibenzylidenesorbitol involves its ability to self-assemble into sample-spanning networks in various solvents. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The benzylidene groups and sorbitol backbone play crucial roles in molecular recognition and gelation .

Comparison with Similar Compounds

Dibenzylidenesorbitol is unique among low-molecular-weight gelators due to its versatile self-assembling properties and wide range of applications. Similar compounds include:

These compounds share the ability to form supramolecular gels but differ in their specific applications and structural properties.

Properties

CAS No.

54365-47-8

Molecular Formula

C13H22O8

Molecular Weight

306.31 g/mol

IUPAC Name

hexane-1,2,3,4,5,6-hexol;phenylmethanediol

InChI

InChI=1S/C7H8O2.C6H14O6/c8-7(9)6-4-2-1-3-5-6;7-1-3(9)5(11)6(12)4(10)2-8/h1-5,7-9H;3-12H,1-2H2

InChI Key

KZAXZLXYAYCVLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(O)O.C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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